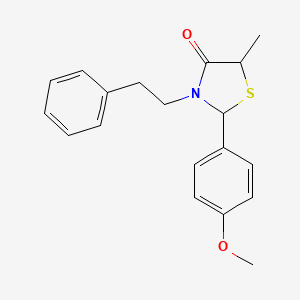

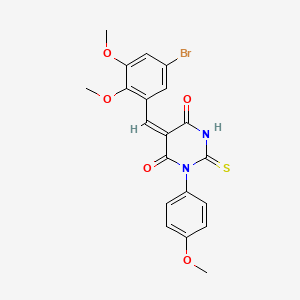

![molecular formula C15H15NOS B4884578 N-[2-(phenylthio)ethyl]benzamide CAS No. 19966-32-6](/img/structure/B4884578.png)

N-[2-(phenylthio)ethyl]benzamide

Vue d'ensemble

Description

Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including IR, NMR, and mass spectrometry .Physical And Chemical Properties Analysis

Benzamide, a similar compound, has a molar mass of 121.139 g/mol, a melting point of 127 to 130 °C, and a boiling point of 288 °C . It is slightly soluble in water and soluble in many organic solvents .Applications De Recherche Scientifique

Anti-Inflammatory Properties

“N-[2-(phenylthio)ethyl]benzamide” has been studied for its potential anti-inflammatory properties . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .

C-H Activation Ligand

“N-[2-(phenylthio)ethyl]benzamide” has been developed as a C-H activation ligand by the Yu Group . This compound has been used for the Pd-catalyzed olefination/lactonization of C(sp3)-H bonds of free carboxylic acids .

Synthesis of Derivatives

This compound has been used in the synthesis of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives . These derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Inhibition of Albumin Denaturation

Compounds synthesized using “N-[2-(phenylthio)ethyl]benzamide” have shown significant inhibition of albumin denaturation . This property is particularly important in the context of inflammation, as albumin denaturation is a common feature of inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted with compounds synthesized using "N-[2-(phenylthio)ethyl]benzamide" . These studies provide a three-dimensional geometrical view of the ligand binding to their protein receptor, which is crucial for understanding the mechanism of action of these compounds .

COX-2 Selective Inhibition

Compounds synthesized using “N-[2-(phenylthio)ethyl]benzamide” have demonstrated excellent COX-2 Selective Inhibition (SI) values . This property is particularly important in the development of anti-inflammatory drugs, as COX-2 is a key enzyme involved in the inflammatory response .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of N-[2-(phenylthio)ethyl]benzamide are currently unknown. This compound is a derivative of benzamide, which is a widespread functional group in various proteins, natural products, pharmaceuticals, and synthetic materials . .

Mode of Action

This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones .

Propriétés

IUPAC Name |

N-(2-phenylsulfanylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZYZGPKFQRWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367713 | |

| Record name | Benzamide, N-[2-(phenylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(phenylthio)ethyl]benzamide | |

CAS RN |

19966-32-6 | |

| Record name | Benzamide, N-[2-(phenylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

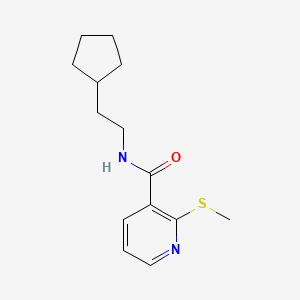

![5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)

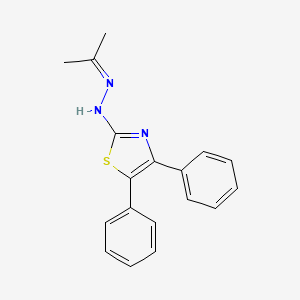

![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)

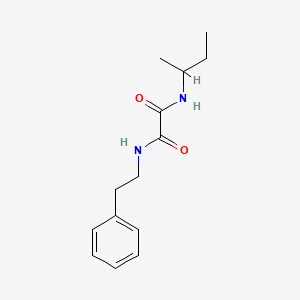

![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)

![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)

![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)

![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)